molecular formula C25H33Cl2N7O2 B10777091 2-Cyclohexyl-N-(2-{4-[5-(2,3-dichloro-phenyl)-2H-pyrazol-3-YL]-piperidin-1-YL}-2-oxo-ethyl)-2-guanidino-acetamide

2-Cyclohexyl-N-(2-{4-[5-(2,3-dichloro-phenyl)-2H-pyrazol-3-YL]-piperidin-1-YL}-2-oxo-ethyl)-2-guanidino-acetamide

Cat. No.: B10777091
M. Wt: 534.5 g/mol
InChI Key: SSSXBBASYYVGCI-HSZRJFAPSA-N
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Preparation Methods

The synthetic routes and reaction conditions for SP2456 involve several steps:

    Starting Materials: The synthesis begins with cyclohexylamine and 2,3-dichlorobenzaldehyde.

    Formation of Intermediate: The initial reaction forms an intermediate compound through a condensation reaction.

    Cyclization: The intermediate undergoes cyclization with piperidine to form a pyrazole ring.

    Acylation: The final step involves acylation with acetic anhydride to yield SP2456.

Industrial production methods for SP2456 are not widely documented, but typically involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.

Chemical Reactions Analysis

SP2456 undergoes various types of chemical reactions:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures depending on the specific reaction.

Scientific Research Applications

SP2456 has several scientific research applications:

Mechanism of Action

The mechanism of action of SP2456 involves its interaction with interleukin-2, a cytokine that plays a crucial role in the immune system. SP2456 modulates the activity of interleukin-2, potentially affecting immune responses. The exact molecular targets and pathways involved are still under investigation, but it is believed to influence signaling pathways related to immune modulation .

Comparison with Similar Compounds

SP2456 is unique compared to other similar compounds due to its specific structure and functional groups. Similar compounds include:

    N-acyl-alpha amino acids and derivatives: These compounds share the acylated amino acid structure but differ in their side chains and functional groups.

    Phenylpyrazoles: Compounds with a pyrazole ring attached to a phenyl group, similar to SP2456.

    N-acylpiperidines: Compounds containing a piperidine ring with an acyl group.

The uniqueness of SP2456 lies in its combination of a cyclohexyl group, dichlorophenyl group, and pyrazole ring, which contribute to its specific chemical and biological properties.

Properties

Molecular Formula

C25H33Cl2N7O2

Molecular Weight

534.5 g/mol

IUPAC Name

(2R)-2-cyclohexyl-2-(diaminomethylideneamino)-N-[2-[4-[3-(2,3-dichlorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]-2-oxoethyl]acetamide

InChI

InChI=1S/C25H33Cl2N7O2/c26-18-8-4-7-17(22(18)27)20-13-19(32-33-20)15-9-11-34(12-10-15)21(35)14-30-24(36)23(31-25(28)29)16-5-2-1-3-6-16/h4,7-8,13,15-16,23H,1-3,5-6,9-12,14H2,(H,30,36)(H,32,33)(H4,28,29,31)/t23-/m1/s1

InChI Key

SSSXBBASYYVGCI-HSZRJFAPSA-N

Isomeric SMILES

C1CCC(CC1)[C@H](C(=O)NCC(=O)N2CCC(CC2)C3=CC(=NN3)C4=C(C(=CC=C4)Cl)Cl)N=C(N)N

Canonical SMILES

C1CCC(CC1)C(C(=O)NCC(=O)N2CCC(CC2)C3=CC(=NN3)C4=C(C(=CC=C4)Cl)Cl)N=C(N)N

Origin of Product

United States

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